SG-209

描述

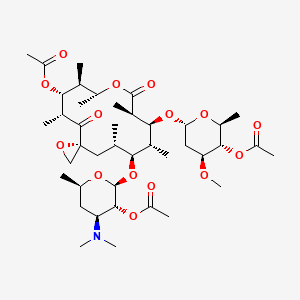

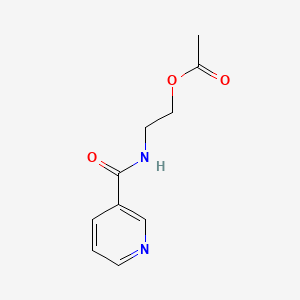

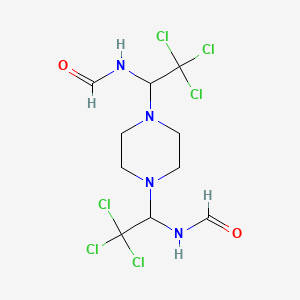

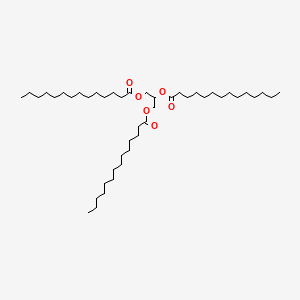

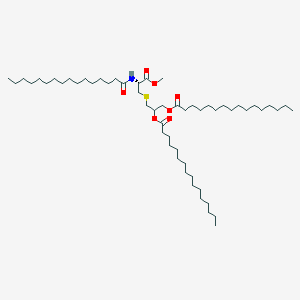

“N-[2-(Acetoxy)ethyl]-3-pyridinecarboxamide” is a chemical compound . Unfortunately, there isn’t much detailed information available about this compound.

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods . Unfortunately, specific information on the molecular structure of “N-[2-(Acetoxy)ethyl]-3-pyridinecarboxamide” is not available.

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and molecular weight . Unfortunately, specific information on the physical and chemical properties of “N-[2-(Acetoxy)ethyl]-3-pyridinecarboxamide” is not available.

科学研究应用

细胞信号研究

SG-209可用于细胞信号研究 。它可以帮助研究人员了解细胞之间如何相互交流,这对理解许多生物过程和疾病至关重要。

钾离子通道激活

已知this compound可激活钾离子通道 。这一特性使其在研究这些通道在各种生理过程(包括神经信号传递和肌肉收缩)中的作用方面非常有用。

血管舒张

This compound是一种血管舒张剂 ,这意味着它可以使血管扩张(扩张)。这使其在与心血管疾病(如高血压和心绞痛)相关的研究中非常有用。

气管平滑肌扩张

已发现this compound可以扩张狗的气管平滑肌,并增加气管的血流量 。这表明其在呼吸研究中具有潜在的应用,特别是在涉及气道收缩的疾病中。

尼可地尔衍生物

This compound是尼可地尔的衍生物 ,尼可地尔是一种用于治疗心绞痛的药物。这种联系可能使this compound在研究该疾病的新疗法方面发挥作用。

高精度位置检测

This compound是一种传输型光电中断器,结合了高功率红外LED和高灵敏度光敏三极管 。它适用于高精度位置检测,可应用于机器人、自动化和制造等各个领域。

安全和危害

作用机制

Target of Action

SG-209, also known as N-[2-(Acetoxy)ethyl]-3-pyridinecarboxamide, is primarily a potassium channel opener . Potassium channels play a crucial role in maintaining the electrical activity of cells, particularly in muscle and nerve cells. By opening these channels, this compound allows potassium ions to flow out of the cell, leading to hyperpolarization and a decrease in cellular excitability .

Mode of Action

This compound interacts with its targets, the potassium channels, by binding to them and inducing a conformational change that opens the channel . This allows potassium ions to flow out of the cell, leading to hyperpolarization. Hyperpolarization makes it more difficult for the cell to reach the threshold needed to generate an action potential, thus reducing the cell’s excitability .

Biochemical Pathways

It is known that the activation of potassium channels can influence various cellular processes, including the regulation of membrane potential, cell volume, and the secretion of hormones

Pharmacokinetics

As a potassium channel opener, it is likely to have a rapid onset of action and a relatively short half-life, similar to other drugs in this class .

Action Environment

The efficacy and stability of this compound, like many drugs, can be influenced by various environmental factors. These can include the pH and temperature of the body, the presence of other drugs or substances, and individual patient factors such as age, sex, and overall health status . .

属性

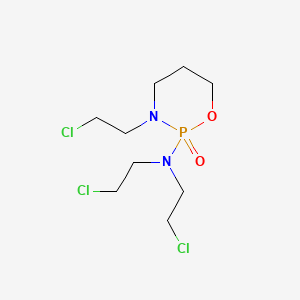

IUPAC Name |

2-(pyridine-3-carbonylamino)ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-8(13)15-6-5-12-10(14)9-3-2-4-11-7-9/h2-4,7H,5-6H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQICNNKLTFYSLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCNC(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90232353 | |

| Record name | SG 209 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90232353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83440-03-3 | |

| Record name | SG 209 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083440033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SG 209 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90232353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: SG-209 functions as a direct activator of ATP-sensitive potassium channels (KATP). [] These channels play a crucial role in various cellular processes, including regulating vascular tone. By activating KATP channels located on endothelial cells, this compound initiates a cascade of downstream effects that ultimately promote angiogenesis - the formation of new blood vessels. []

A: While the exact mechanisms are still under investigation, research suggests that KATP channel activation by this compound modulates key signaling pathways involved in endothelial cell proliferation, migration, and network formation. [] These cellular processes are essential for the development of new blood vessels.

A: Research indicates that this compound's ability to stimulate angiogenesis is comparable in potency and efficacy to vascular endothelial growth factor (VEGF), a well-established and potent angiogenic factor. [] This finding positions this compound as a potentially valuable tool for further investigating the complexities of angiogenesis.

A: Studies in canine coronary arteries revealed that the vasodilatory potency and mechanism of action among nicorandil derivatives are significantly influenced by the specific group present at the C2 position of the N-ethylnicotinamide structure. [, ] This highlights the importance of structural modifications in modulating the pharmacological properties of these compounds.

A: While the research primarily focuses on understanding this compound's mechanism of action and its role in angiogenesis, the findings suggest its potential therapeutic value. [] For instance, inducing angiogenesis could be beneficial in conditions like ischemia, where restoring blood flow to tissues is crucial.

A: Research suggests that non-selective KATP channel blockers, like sulfonylureas used in type II diabetes treatment, might negatively impact angiogenesis due to their action on endothelial KATP channels. [] This highlights the importance of developing more selective KATP modulators that can target specific cell types, such as pancreatic β-cells, without interfering with beneficial endothelial KATP channel activity.

A: Yes, studies using rabbit femoral arteries demonstrate that this compound, similar to nicorandil, can decrease cytosolic calcium concentrations. [] This effect contributes to the relaxation of vascular smooth muscle and the vasodilatory properties observed with these compounds.

A: Interestingly, while nicorandil was found to stimulate pancreatic exocrine secretion in canine models, this compound did not exhibit this effect. [] This discrepancy suggests that the nitrate moiety present in nicorandil, but absent in this compound, plays a crucial role in stimulating pancreatic secretion.

A: Yes, research has shown that modifications to the this compound structure, particularly at the C2 position of the N-ethylnicotinamide moiety, can significantly influence its vasodilatory potency and mechanism of action. [, ] For example, replacing the acetoxy group with a nitroxy group (as in nicorandil) leads to enhanced vasodilatory effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzoic acid, 2-hydroxy-, 2-[bis(2-hydroxyethyl)amino]ethyl ester](/img/structure/B1681590.png)